REACTION_SMILES
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[CH2:14]([CH2:15][CH3:17])[OH:16].[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][c:8]([Br:10])[cH:9]1.[Cl:18][CH2:19][Cl:20]>>[CH2:1]([CH3:2])[O:3][c:4]1[c:5]([N+:11](=[O:12])[O-:13])[cH:6][cH:7][c:8]([CH:14]=[CH2:15])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(Br)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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C=Cc1ccc([N+](=O)[O-])c(OCC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |